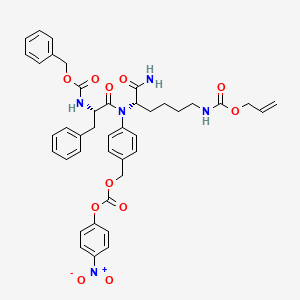

Cbz-Phe-(Alloc)Lys-PAB-PNP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cbz-Phe-(Alloc)Lys-PAB-PNP ist ein spaltbarer Linker, der bei der Konstruktion von Antikörper-Wirkstoff-Konjugaten verwendet wird. Diese Verbindung ist im Bereich der gezielten Krebstherapie von Bedeutung, da sie die Abgabe von zytotoxischen Medikamenten an Krebszellen erleichtert und gleichzeitig die Schädigung gesunder Zellen minimiert .

Wissenschaftliche Forschungsanwendungen

Cbz-Phe-(Alloc)Lys-PAB-PNP hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird zur Synthese komplexer Moleküle und als Linker in verschiedenen chemischen Reaktionen verwendet.

Biologie: Erleichtert die Untersuchung von Proteininteraktionen und zellulären Prozessen.

Medizin: Spielt eine entscheidende Rolle bei der Entwicklung gezielter Krebstherapien.

Industrie: Wird zur Herstellung von Antikörper-Wirkstoff-Konjugaten für therapeutische Anwendungen verwendet

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Spaltung des PAB-PNP-Linkers, wodurch das aktive Medikament freigesetzt wird. Dieser Prozess wird durch spezifische Enzyme oder Reduktionsmittel erleichtert. Das freigesetzte Medikament zielt dann auf Krebszellen ab und führt zu deren Zerstörung, während gesunde Zellen geschont werden .

Wirkmechanismus

Target of Action

The primary target of Cbz-Phe-(Alloc)Lys-PAB-PNP is the design of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.

Mode of Action

This compound serves as a cleavable linker in the design of ADCs . As a linker, it connects the antibody to the cytotoxic drug and plays a crucial role in the stability of the ADC in the bloodstream. Upon reaching the target site, the linker is cleaved, releasing the cytotoxic drug to exert its anti-cancer effects.

Pharmacokinetics

The pharmacokinetics of this compound, like its biochemical pathways, are largely determined by the properties of the ADC it forms part of. Factors such as absorption, distribution, metabolism, and excretion (ADME) are all influenced by the characteristics of the antibody and the cytotoxic drug, as well as the design of the linker itself. The linker must be stable enough to prevent premature release of the drug during circulation, but also susceptible to cleavage in the target cells .

Result of Action

The result of the action of this compound is the targeted delivery of a cytotoxic drug to cancer cells, minimizing damage to healthy cells. Once the ADC binds to its target antigen on the cancer cell surface, it is internalized into the cell where the linker is cleaved, releasing the cytotoxic drug. This drug then interacts with its target, often a critical cellular structure or process, resulting in cell death .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound and the ADCs it forms part of. Factors such as pH, temperature, and the presence of certain enzymes can all impact the stability of the linker and the rate at which it is cleaved. The design of the linker must therefore take into account the environment in which the ADC will be circulating and the conditions within the target cancer cells .

Biochemische Analyse

Biochemical Properties

Cbz-Phe-(Alloc)Lys-PAB-PNP plays a significant role in biochemical reactions, particularly in the design of ADCs

Cellular Effects

It is known to be used in the design of ADCs

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a cleavable linker in ADCs

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cbz-Phe-(Alloc)Lys-PAB-PNP umfasst mehrere Schritte, beginnend mit dem Schutz von Aminosäuren und gefolgt von Kupplungsreaktionen. Die wichtigsten Schritte umfassen:

Schutz von Lysin: Lysin wird mit Alloc (Allyloxycarbonyl) geschützt, um Nebenreaktionen zu verhindern.

Kupplung mit Phenylalanin: Phenylalanin wird mit dem geschützten Lysin unter Verwendung von Carbodiimid-Kupplungsmitteln gekoppelt.

Einführung der Cbz-Gruppe: Die Cbz (Carbobenzyloxy)-Gruppe wird eingeführt, um die Aminogruppe von Phenylalanin zu schützen.

Bildung von PAB-PNP:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batch-Reaktionen: Großtechnische Batch-Reaktionen werden in Reaktoren mit kontrollierter Temperatur und pH-Wert durchgeführt.

Reinigung: Das Produkt wird mit chromatographischen Verfahren gereinigt, um eine hohe Reinheit zu gewährleisten.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Sicherheit des Produkts zu gewährleisten

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cbz-Phe-(Alloc)Lys-PAB-PNP durchläuft verschiedene chemische Reaktionen, darunter:

Spaltungsreaktionen: Der PAB-PNP-Linker ist unter bestimmten Bedingungen spaltbar und setzt das aktive Medikament frei.

Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen ersetzt werden.

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden

Häufige Reagenzien und Bedingungen

Spaltung: Die Spaltung des PAB-PNP-Linkers wird typischerweise mit Reduktionsmitteln oder spezifischen Enzymen erreicht.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.

Hydrolyse: Hydrolyse wird mit Säuren oder Basen unter kontrollierter Temperatur durchgeführt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen das aktive Medikament und verschiedene Zwischenprodukte, abhängig von den spezifischen Reaktionsbedingungen .

Vergleich Mit ähnlichen Verbindungen

Cbz-Phe-(Alloc)Lys-PAB-PNP ist aufgrund seines spaltbaren Linkers einzigartig, der eine kontrollierte Freisetzung des aktiven Medikaments ermöglicht. Zu ähnlichen Verbindungen gehören:

Fmoc-Phe-(Alloc)Lys-PAB-PNP: Verwendet Fmoc (Fluorenylmethyloxycarbonyl) anstelle von Cbz.

Boc-Phe-(Alloc)Lys-PAB-PNP: Verwendet Boc (tert-Butyloxycarbonyl) anstelle von Cbz.

Cbz-Phe-(Boc)Lys-PAB-PNP: Verwendet Boc-Schutz für Lysin anstelle von Alloc

Diese Verbindungen unterscheiden sich in ihren Schutzgruppen, die ihre Reaktivität und Stabilität beeinflussen können.

Eigenschaften

IUPAC Name |

[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43N5O11/c1-2-25-54-39(49)43-24-10-9-15-36(37(42)47)45(32-18-16-31(17-19-32)28-56-41(51)57-34-22-20-33(21-23-34)46(52)53)38(48)35(26-29-11-5-3-6-12-29)44-40(50)55-27-30-13-7-4-8-14-30/h2-8,11-14,16-23,35-36H,1,9-10,15,24-28H2,(H2,42,47)(H,43,49)(H,44,50)/t35-,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMMWLUQPVUZQI-ZPGRZCPFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43N5O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate](/img/structure/B2863271.png)

![Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate](/img/structure/B2863273.png)

![1,5-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2863276.png)

![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)

![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)

![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)